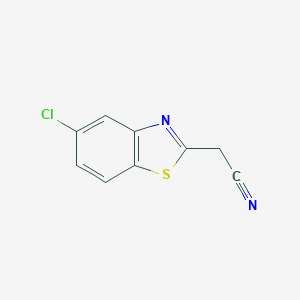

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

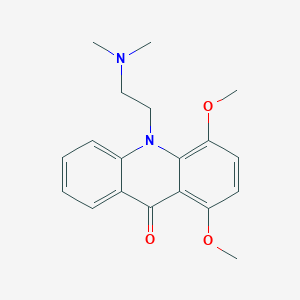

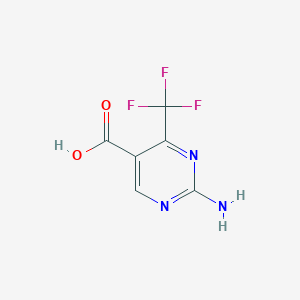

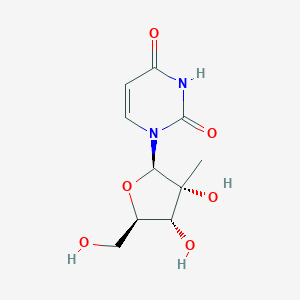

“2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile” is a biochemical compound with the molecular formula C9H5ClN2S . It is a derivative of benzothiazole, an aromatic heterocyclic compound .

Synthesis Analysis

Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, can be synthesized through various methods. One common method involves the treatment of 2-mercaptoaniline with acid chlorides . More modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .科学的研究の応用

Synthesis and Isomer Distribution

Li Zhulai (2011) studied the synthesis of 2-(5-chlorobenzotriazolyl)Acetonitriles, including 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, demonstrating how the introduction of an electron-withdrawing group affects yield and isomer distribution. The study resulted in three isomers with a total yield of 77.52%, which was higher than similar compounds synthesized from benzotriazole and chloroacetonitrile (Li Zhulai, 2011).

Applications in Heterocyclic Chemistry

The work by Yavari, Ghafouri, Naeimabadi, and Halvagar (2017) showcases the synthesis of functionalized 2-indolizin-3-yl-1,3-benzothiazoles from reactions involving 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium iodide and acetylenic esters, indicating the versatility of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile derivatives in producing complex heterocyclic structures (Yavari et al., 2017).

Novel Synthesis Approaches

Khilya et al. (2011) developed an efficient method for the preparation of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, studying the intramolecular cyclization of derivatives, which could open new pathways for the synthesis of complex molecules involving 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile (Khilya et al., 2011).

将来の方向性

Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, have a high degree of structural diversity and possess a gamut of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as exploring their potential applications in drug design .

特性

IUPAC Name |

2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOTWHHKZPEEEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。